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Compound of Interest

Compound Name:
3-(1,3-Benzothiazol-2-yl)propanoic

acid

Cat. No.: B1269172 Get Quote

An In-depth Technical Guide to 2-
Benzothiazolepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Benzothiazolepropanoic acid, also known as 3-(1,3-Benzothiazol-2-
yl)propanoic acid. This document includes key data, experimental protocols, and

visualizations to support research and development activities involving this compound.

Core Physical and Chemical Properties
2-Benzothiazolepropanoic acid is a heterocyclic compound featuring a benzothiazole core with

a propanoic acid substituent at the 2-position. Its unique structural characteristics impart

specific physical and chemical properties relevant to its application in various scientific fields.
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Property Value Reference

CAS Number 29198-86-5

Molecular Formula C₁₀H₉NO₂S

Molecular Weight 207.25 g/mol

IUPAC Name
3-(1,3-benzothiazol-2-

yl)propanoic acid

Experimental Data and Protocols
Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid
A common synthetic route to 3-(1,3-benzothiazol-2-yl)propanoic acid involves the reaction of

2-aminothiophenol with a suitable three-carbon carboxylic acid derivative. A representative

experimental protocol is described below.

Reaction Scheme:

2-Aminothiophenol 3-(1,3-Benzothiazol-2-yl)propanoic acid

+ Succinic anhydride
(or similar C3 synthon)

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic
acid.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-(1,3-benzothiazol-2-yl)propanoic acid
involves the condensation of 2-aminothiophenol with succinic anhydride in a suitable solvent,

followed by cyclization. While a specific detailed protocol for this exact compound is not readily

available in the searched literature, a general procedure can be adapted from the synthesis of

similar benzothiazole derivatives.
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Step 1: Reaction of 2-Aminothiophenol and Succinic Anhydride: In a round-bottom flask,

equimolar amounts of 2-aminothiophenol and succinic anhydride are dissolved in a high-

boiling point solvent such as benzene.

Step 2: Reflux: The reaction mixture is heated to reflux for a period of 2 hours to facilitate the

initial condensation reaction.

Step 3: Cyclization: The intermediate formed undergoes intramolecular cyclization to form

the benzothiazole ring.

Step 4: Work-up and Purification: After cooling, the solvent is removed under reduced

pressure. The crude product is then purified by recrystallization from a suitable solvent to

yield 3-(1,3-benzothiazol-2-yl)propanoic acid.

Spectral Data
The structural characterization of 3-(1,3-Benzothiazol-2-yl)propanoic acid is confirmed

through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy:

While specific, fully assigned spectra were not found in the search results, PubChem indicates

the availability of ¹H and ¹³C NMR spectra for this compound. The expected chemical shifts can

be predicted based on the structure.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-(1,3-benzothiazol-2-yl)propanoic acid is expected to show

characteristic absorption bands for the functional groups present.
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Functional Group Characteristic Absorption (cm⁻¹)

O-H (Carboxylic Acid) 3300-2500 (broad)

C=O (Carboxylic Acid) 1725-1700

C=N (Benzothiazole) ~1615

Aromatic C-H ~3100-3000

Aliphatic C-H ~2900-2800

Mass Spectrometry:

The mass spectrum of 3-(1,3-benzothiazol-2-yl)propanoic acid would show a molecular ion

peak corresponding to its molecular weight. The fragmentation pattern would be indicative of

the stable benzothiazole ring and the propanoic acid side chain.

Biological Activity and Signaling Pathways
3-(1,3-Benzothiazol-2-yl)propanoic acid has been identified as an inhibitor of the ATP-

dependent firefly luciferase enzyme.

Inhibition of Firefly Luciferase
Firefly luciferase is a key enzyme in bioluminescence, catalyzing the oxidation of luciferin in an

ATP-dependent manner to produce light. 3-(1,3-Benzothiazol-2-yl)propanoic acid has been

shown to inhibit this process with an IC₅₀ of 3.2 μM.

Mechanism of Inhibition:

The benzothiazole core of the inhibitor is a structural mimic of a portion of the natural substrate,

D-luciferin. This allows the inhibitor to bind to the active site of the luciferase enzyme,

competing with D-luciferin and preventing the light-producing reaction from occurring.
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Caption: Inhibition of the firefly luciferase catalytic cycle by 3-(1,3-benzothiazol-2-
yl)propanoic acid.

Experimental Workflow for Luciferase Inhibition Assay:

A typical workflow to determine the inhibitory activity of a compound against firefly luciferase is

outlined below.
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Prepare Reagents:
- Luciferase Enzyme

- D-Luciferin Substrate
- ATP

- Assay Buffer
- Test Compound

Incubate Luciferase
with Test Compound

Initiate Reaction
(Add Substrate/ATP)

Measure Luminescence
(Luminometer)

Data Analysis:
- Calculate % Inhibition

- Determine IC50

Click to download full resolution via product page

Caption: A generalized experimental workflow for assessing luciferase inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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